- Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactionsOrganic & Biomolecular Chemistry (2020, 2020, 18(4), 638-641,
Cas no 98017-60-8 (ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate)
98017-60-8 structure
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Properties
Names and Identifiers
-
- ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE
- ETHYL 2-(4-METHOXYPHENYL)CYCLOPROPANECARBOXYLATE
- Cyclopropanecarboxylic acid, 2-(p-methoxyphenyl)-, ethyl ester (6CI, 7CI)
- Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
- 345905-97-7
- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
- DB-416178
- EN300-130250
- SCHEMBL435326
- MFCD29925663
- Ethyl-2-(4-methoxyphenyl)-cyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-Methoxyphenyl)cyclopropanecarboxylate
- NSC55526
- LNIFCHLLDTWCIH-UHFFFAOYSA-N
- J-520619
- ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate
- 6142-64-9
- AE-848/00900038
- NSC-55526
- MFCD02258631
- 98017-60-8
- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester, (1R,2R)-ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- rel-Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- DTXSID70976980
- CS-0056045
- Ethyl(1S,2S)-2-(4-Methoxyphenyl)cyclopropanecarboxylate
- MFCD31696300
- SY266135
- SY266136
- Z1010778970
- ethyl2-(4-methoxyphenyl)cyclopropanecarboxylate
- AKOS027327746
- ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
- +Expand
-
- MFCD02258631
- LNIFCHLLDTWCIH-UHFFFAOYSA-N
- 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3
- O=C(C1C(C2C=CC(OC)=CC=2)C1)OCC
Computed Properties
- 220.11000
- 0
- 3
- 5
- 220.11
- 16
- 244
- 0
- 0
- 2
- 0
- 0
- 1
- 2.3
- 35.5Ų
Experimental Properties
- 2.36180
- 35.53000
- 1.531
- 309.4°Cat760mmHg
- 0.0±0.7 mmHg at 25°C
- 126.3°C
- 1.126
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Security Information
- H303+H313+H333
- H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- P264+P280+P305+P351+P338+P337+P313
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- warning
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Price
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate Catalysts: Iron(4+), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-… Solvents: Water ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 25 °C; 1 h
1.2 Solvents: Dimethyl sulfoxide ; 12 h, rt
1.3 -
1.2 Solvents: Dimethyl sulfoxide ; 12 h, rt
1.3 -
Reference
- A Gold- and Bronsted Acid Catalytic Interplay Towards the Synthesis of Highly Substituted TetrahydrocarbazolesHelvetica Chimica Acta (2017, 2017, 100(3),,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Palladium diacetate ; rt
Reference
- Intermolecular metal-catalyzed carbenoid cyclopropanationsOrganic Reactions (Hoboken, 2001, ,,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Ruthenium(1+), aquabromodicarbonyl[1-(5,7-dimethyl-1,8-naphthyridin-2-yl-κN1)-1,… Solvents: Dichloromethane ; 6 h, 40 °C
Reference
- A RuII-N-heterocyclic carbene (NHC) complex from metal-metal singly bonded diruthenium(I) precursor: Synthesis, structure and catalytic evaluationJournal of Organometallic Chemistry (2011, 2011, 696(6), 1248-1257,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; rt
Reference
- Photoredox-catalyzed oxo-amination of aryl cyclopropanesNature Communications (2019, 2019, 10(1), 1-9,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium dithionite Solvents: Water ; 16 h, pH 7, rt
Reference
- Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin SubstitutionJournal of the American Chemical Society (2018, 2018, 140(5), 1649-1662,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Copper, [dihydrobis(1H-pyrazolato-κN1)borato(1-)-κN2,κN2′]- Solvents: 1,2-Dichloroethane
Reference
- BpCu-Catalyzed Cyclopropanation of Olefins: A Simple System That Operates under Homogeneous and Heterogeneous Conditions (Bp = Dihydridobis(pyrazolyl)borate)Organometallics (1998, 1998, 17(14), 3051-3057,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: 2803878-20-6 Solvents: N,N-Dimethylformamide-d7 ; 30 h, 40 °C
Reference
- A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation ReactionsChemistry - A European Journal (2021, 2021, 27(32), 8390-8397,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ; rt
Reference
- The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671,
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Raw materials
- Sulfur, iodotrimethyloxo-
- p-Methoxybenzaldehyde
- Trimethylsulfoxonium iodide
- 4-Methoxycinnamic Acid Ethyl Ester
- p-Methoxystyrene
- Triethyl phosphonoacetate
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Preparation Products
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:98017-60-8)
TANG SI LEI
15026964105
2881489226@qq.com
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Related Literature
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Robert Plumb,Jennifer Granger,Chris Stumpf,Ian D. Wilson,Julie A. Evans,Eva M. Lenz Analyst, 2003,128, 819-823
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Marta Marin-Luna,Angel Vidal,Delia Bautista,Raul-Angel Orenes,Mateo Alajarin Org. Biomol. Chem., 2015,13, 8420-8424
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Zhi-Yong Yang,Emilio Jimenez-Vicente,Hayden Kallas,Dmitriy A. Lukoyanov,Hao Yang,Julia S. Martin del Campo,Dennis R. Dean,Brian M. Hoffman,Lance C. Seefeldt Chem. Sci., 2021,12, 6913-6922
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4. Back matter
-
Mariele Martini,Leandro Machado de Carvalho,Adela Blasco-Blasco,Antonio Doménech-Carbó Anal. Methods, 2015,7, 5740-5747
-
Padmabati Mondal RSC Adv., 2021,11, 9837-9839
-
Silvio Poppe,Christoph Kerzig,Christoph Klopp,Alexey Eremin,Carsten Tschierske J. Mater. Chem. C, 2017,5, 8454-8468
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Xiaobo Hu,Yanqiao Xu,Jiancheng Wang,Jiaxin Ma Inorg. Chem. Front., 2022,9, 6080-6090
-
9. When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†Sergey A. Kislenko,Victoria A. Nikitina,Renat R. Nazmutdinov Phys. Chem. Chem. Phys., 2015,17, 31947-31955
-
Adeline Ranoux,Kristina Djanashvili,Isabel W. C. E. Arends,Ulf Hanefeld RSC Adv., 2013,3, 21524-21534
Recommended suppliers
Amadis Chemical Company Limited
(CAS:98017-60-8)ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate
99%
1g
399.0